molecular formula C29H42N4O6 B1224877 diBA-(5)-C4

diBA-(5)-C4

Cat. No.: B1224877
M. Wt: 542.7 g/mol
InChI Key: CQAPPGVBCMJDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “diBA-(5)-C4” is a synthetic chemical compound known for its unique structural properties and potential applications in various fields. It is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in studies related to chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “diBA-(5)-C4” typically involves a series of chemical reactions that include the formation of intermediate compounds. One common method involves the hydrothermal synthesis in the presence of specific ligands. For example, the compound can be synthesized using a hydrothermal method with 3,5-di(1H-imidazol-1-yl)benzonitrile as the initial ligand . The reaction conditions often require controlled temperature and pressure to ensure the successful formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity “this compound”.

Chemical Reactions Analysis

Types of Reactions

“diBA-(5)-C4” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “this compound”.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions like elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

“diBA-(5)-C4” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is valuable in studying cellular processes and interactions due to its ability to bind to specific molecular targets.

    Medicine: Research on “this compound” includes its potential use in developing new therapeutic agents for treating diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of “diBA-(5)-C4” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    3,5-di(1H-imidazol-1-yl)benzoic acid: A compound with similar structural features and applications.

    3,5-di(1H-imidazol-1-yl)benzonitrile: Another related compound used in similar research contexts.

Uniqueness

“diBA-(5)-C4” stands out due to its specific structural configuration, which allows for unique interactions with molecular targets. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are crucial.

Properties

Molecular Formula

C29H42N4O6

Molecular Weight

542.7 g/mol

IUPAC Name

1,3-dibutyl-5-[5-(1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,34H,5-12,18-21H2,1-4H3

InChI Key

CQAPPGVBCMJDML-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O

Synonyms

is(1,3-dibutylbarbituric acid)pentamethine oxonol
diBA-(5)-C4

Origin of Product

United States

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